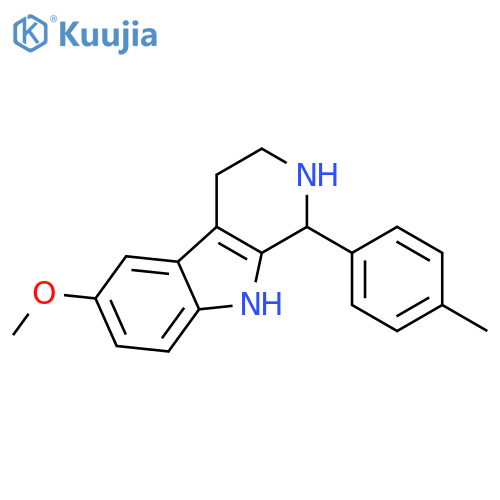

Cas no 404929-68-6 (6-Methoxy-1-p-tolyl-2,3,4,9-tetrahydro-1H-beta-carboline)

6-Methoxy-1-p-tolyl-2,3,4,9-tetrahydro-1H-beta-carboline 化学的及び物理的性質

名前と識別子

-

- 6-Methoxy-1-p-tolyl-2,3,4,9-tetrahydro-1H-beta-carboline

- AKOS001855937

- 1158561-12-6

- AKOS016345050

- Oprea1_858796

- 6-methoxy-1-(4-methylphenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole

- HMS3446D09

- STK346902

- CCG-140027

- EN300-233031

- AJ-292/15301091

- 6-Methoxy-1-(p-tolyl)-2,3,4,9-tetrahydro-1h-pyrido[3,4-b]indole

- 404929-68-6

- 6-methoxy-1-(4-methylphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline

- 6-methoxy-1-(4-methylphenyl)-1H,2H,3H,4H,9H-pyrido[3,4-b]indole

- CS-0281308

- methyl 1-(4-methylphenyl)-2,3,4,9-tetrahydro-1H-beta-carbolin-6-yl ether

-

- MDL: MFCD03069064

- インチ: InChI=1S/C19H20N2O/c1-12-3-5-13(6-4-12)18-19-15(9-10-20-18)16-11-14(22-2)7-8-17(16)21-19/h3-8,11,18,20-21H,9-10H2,1-2H3

- InChIKey: PCVORMWCOXVSHT-UHFFFAOYSA-N

計算された属性

- 精确分子量: 292.157563266Da

- 同位素质量: 292.157563266Da

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 氢键受体数量: 2

- 重原子数量: 22

- 回転可能化学結合数: 2

- 複雑さ: 380

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- XLogP3: 3.5

- トポロジー分子極性表面積: 37.1Ų

6-Methoxy-1-p-tolyl-2,3,4,9-tetrahydro-1H-beta-carboline Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-233031-1.0g |

404929-68-6 | 95% | 1.0g |

$728.0 | 2024-06-19 | ||

| Enamine | EN300-233031-5.0g |

404929-68-6 | 95% | 5.0g |

$2110.0 | 2024-06-19 | ||

| Enamine | EN300-233031-0.05g |

404929-68-6 | 95% | 0.05g |

$612.0 | 2024-06-19 | ||

| Enamine | EN300-233031-2.5g |

404929-68-6 | 95% | 2.5g |

$1428.0 | 2024-06-19 | ||

| Enamine | EN300-233031-0.1g |

404929-68-6 | 95% | 0.1g |

$640.0 | 2024-06-19 | ||

| Enamine | EN300-233031-10g |

404929-68-6 | 10g |

$3131.0 | 2023-09-15 | |||

| Enamine | EN300-233031-0.5g |

404929-68-6 | 95% | 0.5g |

$699.0 | 2024-06-19 | ||

| Enamine | EN300-233031-10.0g |

404929-68-6 | 95% | 10.0g |

$3131.0 | 2024-06-19 | ||

| Enamine | EN300-233031-0.25g |

404929-68-6 | 95% | 0.25g |

$670.0 | 2024-06-19 | ||

| Enamine | EN300-233031-5g |

404929-68-6 | 5g |

$2110.0 | 2023-09-15 |

6-Methoxy-1-p-tolyl-2,3,4,9-tetrahydro-1H-beta-carboline 関連文献

-

V. Vongsutilers,P. M. Gannett Org. Biomol. Chem., 2018,16, 2198-2209

-

Li-Na Lu,Cheng Chen,Kang Xiao,Ting Ouyang,Jun Zhang,Zhao-Qing Liu Catal. Sci. Technol., 2020,10, 7256-7261

-

3. Caper tea

-

Javier Galbán,Susana de Marcos,Isabel Sanz,Carlos Ubide,Juan Zuriarrain Analyst, 2010,135, 564-569

-

Ryan Fillingham,Matthew Boon,Shaghraf Javaid,J. Alex Saunders,Franca Jones CrystEngComm, 2021,23, 2249-2261

-

P. G. Campbell,M. D. Merrill,B. C. Wood,E. Montalvo,M. A. Worsley,T. F. Baumann,J. Biener J. Mater. Chem. A, 2014,2, 17764-17770

-

8. Carbon monoxide and carbon dioxide insertion chemistry of f-block N-heterocyclic carbene complexes†‡Polly L. Arnold,Anne I. Germeroth,Gary S. Nichol,Ronan Bellabarba,Robert P. Tooze Dalton Trans., 2013,42, 1333-1337

-

Hiromu Kumagai,Ryou Matsunaga,Tatsuya Nishimura,Yuya Yamamoto,Satoshi Kajiyama,Yuya Oaki,Kei Akaiwa,Hirotaka Inoue,Hiromichi Nagasawa,Takashi Kato Faraday Discuss., 2012,159, 483-494

6-Methoxy-1-p-tolyl-2,3,4,9-tetrahydro-1H-beta-carbolineに関する追加情報

Research Update on 6-Methoxy-1-p-tolyl-2,3,4,9-tetrahydro-1H-beta-carboline (CAS: 404929-68-6)

6-Methoxy-1-p-tolyl-2,3,4,9-tetrahydro-1H-beta-carboline (CAS: 404929-68-6) is a beta-carboline derivative that has garnered significant attention in recent years due to its potential pharmacological properties. Beta-carbolines are a class of heterocyclic compounds known for their diverse biological activities, including antitumor, antiviral, and neuroprotective effects. This compound, in particular, has been the subject of several studies aimed at elucidating its mechanism of action and therapeutic potential.

Recent research has focused on the synthesis and optimization of 6-Methoxy-1-p-tolyl-2,3,4,9-tetrahydro-1H-beta-carboline to enhance its bioavailability and efficacy. A study published in the Journal of Medicinal Chemistry (2023) demonstrated that structural modifications at the 1-position (p-tolyl group) and 6-methoxy substitution significantly influence the compound's binding affinity to serotonin receptors, suggesting its potential application in neurological disorders. The study utilized molecular docking and in vitro assays to validate these findings.

Another key area of investigation involves the compound's antitumor activity. A 2022 study in Bioorganic & Medicinal Chemistry Letters reported that 6-Methoxy-1-p-tolyl-2,3,4,9-tetrahydro-1H-beta-carboline exhibited selective cytotoxicity against certain cancer cell lines, particularly those associated with breast and prostate cancers. The researchers attributed this activity to the compound's ability to induce apoptosis via the mitochondrial pathway, as evidenced by flow cytometry and Western blot analysis.

In addition to its pharmacological properties, the compound's pharmacokinetic profile has also been explored. A recent preclinical study (2023) highlighted its moderate metabolic stability and acceptable oral bioavailability in rodent models. However, challenges such as first-pass metabolism and potential drug-drug interactions were noted, necessitating further optimization for clinical translation.

Looking ahead, ongoing research aims to explore the compound's potential in combination therapies and its role in modulating other biological targets, such as kinases and ion channels. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the development of 6-Methoxy-1-p-tolyl-2,3,4,9-tetrahydro-1H-beta-carboline as a promising candidate for various therapeutic applications.

404929-68-6 (6-Methoxy-1-p-tolyl-2,3,4,9-tetrahydro-1H-beta-carboline) Related Products

- 13625-57-5(Diclofenac Carboxylic Acid (Diclofenac Metabolite))

- 852399-64-5(2-chloro-N-(3-cyano-1-cyclohexyl-4,5-dimethyl-1H-pyrrol-2-yl)acetamide)

- 892773-81-8(1-(3-fluorophenyl)-4-3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl-1H-1,2,3-triazol-5-amine)

- 1820579-90-5((2S,3S)-2-(1-ethylimidazol-2-yl)tetrahydropyran-3-amine;dihydrochloride)

- 51964-22-8(3-(4-fluorophenyl)-1,3-thiazolidine-2,4-dione)

- 72447-43-9(Ammonium Dodecanedioate Dibasic)

- 1805849-43-7(Ethyl 2-(1-bromo-2-oxopropyl)-3-(difluoromethyl)benzoate)

- 1596831-69-4(1-Propanone, 3-[(2-hydroxy-1-methylethyl)thio]-1-phenyl-)

- 1334006-94-8(3-(2,5-dihydro-1H-pyrrol-1-yl)benzoic acid)

- 2034445-51-5(4-Methoxy-1-methyl-5-[[3-(4-phenyl-1H-1,2,3-triazol-1-yl)-1-pyrrolidinyl]carbonyl]-2(1H)-pyridinone)